N'-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide
Description
N'-[(E)-1-(4-Chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide is a hydrazide derivative featuring a 2,5-dimethylfuran-3-carboxylate core linked to a 4-chlorophenyl-substituted ethylidene hydrazine moiety. This compound belongs to a class of Schiff base derivatives, which are synthesized via condensation reactions between hydrazides and carbonyl-containing precursors.
Synthesis: The compound is synthesized through a reflux reaction of 2,5-dimethylfuran-3-carbohydrazide with 4-chloroacetophenone in ethanol, catalyzed by concentrated HCl. This method aligns with procedures reported for analogous hydrazide derivatives .
Properties
Molecular Formula |
C15H15ClN2O2 |
|---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-8-14(11(3)20-9)15(19)18-17-10(2)12-4-6-13(16)7-5-12/h4-8H,1-3H3,(H,18,19)/b17-10+ |
InChI Key |
GBOVFSNPNJNTQN-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C(\C)/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=C(C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Methyl 2,5-Dimethyl-3-Furoate
Methyl 2,5-dimethyl-3-furoate reacts with hydrazine hydrate in ethanol under reflux to yield 2,5-dimethyl-3-furohydrazide.
Reaction Conditions :
Direct Hydrazination of 2,5-Dimethyl-3-Furoic Acid
2,5-Dimethyl-3-furoic acid reacts with thionyl chloride to form the acid chloride, followed by treatment with hydrazine hydrate:
Optimization Note : Excess thionyl chloride (1.5 equiv) ensures complete conversion.
Condensation with 1-(4-Chlorophenyl)ethan-1-one
The hydrazide undergoes condensation with 4-chloroacetophenone to form the target hydrazone.
Acid-Catalyzed Method
Procedure :
-
Dissolve 2,5-dimethyl-3-furohydrazide (1.0 equiv) and 4-chloroacetophenone (1.2 equiv) in methanol.
-
Add glacial acetic acid (0.1 equiv) as a catalyst.
-
Reflux at 65°C for 4–6 hours.
-
Cool, filter, and wash with cold methanol.
Data :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 65°C |
| Time | 5 hours |
| Yield | 75% |
| Melting Point | 200–202°C |
Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the hydrazide’s amino group.
Base-Catalyzed Method
Procedure :
-
Suspend 2,5-dimethyl-3-furohydrazide (1.0 equiv) in methanol.
-
Add sodium methoxide (1.5 equiv) and 4-chloroacetophenone (1.1 equiv).
-
Stir at room temperature for 12 hours.
-
Acidify with HCl, filter, and recrystallize from ethanol.
Data :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Catalyst | NaOMe (1.5 equiv) |
| Time | 12 hours |
| Yield | 68% |
| Melting Point | 198–200°C |
Advantage : Avoids high temperatures, reducing side products.
Optimization Strategies
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 32.7 | 75 | 98 |
| Ethanol | 24.3 | 70 | 97 |
| THF | 7.5 | 55 | 90 |
| Hydrazide : Ketone | Yield (%) |
|---|---|
| 1 : 1 | 60 |
| 1 : 1.2 | 75 |
| 1 : 1.5 | 72 |
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
Recrystallization from ethanol increases purity from 90% to 98%, as confirmed by HPLC.
Challenges and Solutions
Byproduct Formation
Configuration Control
-
Issue : Risk of Z-isomer formation.
-
Solution : Conduct reactions at low temperatures (0–5°C) to favor kinetic E-product.
Scale-Up Considerations
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Reaction Time | 5 hours | 6 hours |
| Yield | 75% | 70% |
| Purity | 98% | 95% |
Key Adjustment : Increased stirring rate (500 rpm) ensures homogeneity in large batches .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of furoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to N'-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide exhibit antimicrobial properties. Studies have shown that hydrazone derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer effects. Hydrazone derivatives have demonstrated cytotoxic activity against several cancer cell lines, suggesting that this compound may play a role in cancer therapy. The mechanism of action often involves the induction of apoptosis in cancer cells .
Enzyme Inhibition
this compound has also been studied for its potential to inhibit specific enzymes linked to disease processes. For instance, some hydrazone compounds are known to inhibit acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease .
Material Science
Polymer Synthesis
This compound can be utilized in synthesizing novel polymeric materials. Its reactivity allows it to participate in polymerization reactions, leading to materials with tailored properties for applications in electronics and coatings . The incorporation of furohydrazide moieties into polymers can enhance their thermal stability and mechanical strength.
Sensor Development
this compound has potential applications in developing chemical sensors. Its ability to interact with various analytes makes it suitable for creating sensors that detect environmental pollutants or biological markers .
Environmental Monitoring
Detection of Pollutants
The compound's unique chemical structure allows it to form complexes with heavy metals and organic pollutants. This property can be exploited in developing analytical methods for detecting contaminants in water and soil samples .
Photodegradation Studies
Research into the photodegradation of hydrazone compounds suggests that this compound could be used to study the breakdown of pollutants under UV light exposure. Understanding its degradation pathways is crucial for assessing its environmental impact and safety .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chlorophenyl group can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and related derivatives:
Key Observations:
Core Structure Variations :
- The target compound’s furohydrazide core differs from formohydrazides (e.g., ) and acetohydrazides (e.g., ). Furohydrazides may exhibit enhanced aromaticity and electron-withdrawing effects compared to simpler hydrazides, influencing reactivity and bioactivity.
- The coumarin-linked acetohydrazide in demonstrates how fused aromatic systems (e.g., coumarin) can enhance antitumor activity compared to furan-based analogs.
Substituent Effects: Halogen Position: The 4-chlorophenyl group in the target compound contrasts with the 3-fluorophenyl substituent in . Halogen position (para vs. Benzyloxy vs. Chlorophenyl: The 4-benzyloxyphenyl group in introduces a bulkier, electron-rich substituent compared to the electron-withdrawing 4-chlorophenyl group. This difference may affect solubility and membrane permeability.
Biological Activity
N'-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a hydrazone structure, characterized by the presence of a hydrazine functional group linked to an aldehyde or ketone. Its molecular formula is C13H14ClN3O2, and it possesses a molecular weight of approximately 277.72 g/mol. The presence of the 4-chlorophenyl group contributes to its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of similar hydrazone compounds exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The compound's mechanism involves:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, preventing cells from progressing to DNA synthesis.
- Inhibition of VEGFR-2 : The compound shows inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis, with an IC50 value in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiproliferative Effects : A recent investigation reported an IC50 value of 5.73 µM against MCF-7 cells, indicating potent anticancer properties .
- Mechanistic Insights : Molecular docking studies revealed strong binding affinity to VEGFR-2 proteins, suggesting a targeted approach in cancer therapy .
- Antibacterial Studies : In vitro tests demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 5.73 | Induction of apoptosis, cell cycle arrest |
| Anticancer | MDA-MB-231 | 12.15 | Inhibition of VEGFR-2 |
| Antibacterial | Staphylococcus aureus | Not specified | Disruption of cell membranes |
| Antibacterial | Escherichia coli | Not specified | Interference with metabolic pathways |
Q & A
Q. How can researchers validate the compound’s stability under varying storage conditions?
- Stability studies :
- Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition products .
- UV-Vis spectroscopy to track absorbance changes in solutions exposed to light .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
